molecular formula C17H14ClN3O2 B2609304 N1-[(2-chlorophenyl)(cyano)methyl]-N3-methylbenzene-1,3-dicarboxamide CAS No. 1444304-09-9

N1-[(2-chlorophenyl)(cyano)methyl]-N3-methylbenzene-1,3-dicarboxamide

Cat. No. B2609304
CAS RN: 1444304-09-9
M. Wt: 327.77
InChI Key: YTPCEPAEDHVIID-UHFFFAOYSA-N
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Description

N1-[(2-chlorophenyl)(cyano)methyl]-N3-methylbenzene-1,3-dicarboxamide, also known as CCMI, is a synthetic compound that has been extensively studied for its potential use in scientific research. CCMI belongs to the class of compounds known as benzene dicarboxamides, which have been shown to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of N1-[(2-chlorophenyl)(cyano)methyl]-N3-methylbenzene-1,3-dicarboxamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell proliferation. This compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the prevention and treatment of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of DNA synthesis. It has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N1-[(2-chlorophenyl)(cyano)methyl]-N3-methylbenzene-1,3-dicarboxamide is its wide range of biological activities, which make it a versatile compound for scientific research. It is also relatively easy to synthesize and purify, which makes it a cost-effective compound for lab experiments. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are a number of future directions for the study of N1-[(2-chlorophenyl)(cyano)methyl]-N3-methylbenzene-1,3-dicarboxamide, including the development of new synthetic methods for the compound, the investigation of its mechanism of action, and the exploration of its potential use in the treatment of various diseases. Additionally, further studies are needed to determine the toxicity of this compound and to identify any potential side effects associated with its use.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential use in scientific research. It has a wide range of biological activities, including antitumor, antiviral, and antifungal properties, and has been shown to have potential therapeutic applications. While there are limitations to its use, this compound represents an important area of research for the development of new drugs and treatments.

Synthesis Methods

The synthesis of N1-[(2-chlorophenyl)(cyano)methyl]-N3-methylbenzene-1,3-dicarboxamide involves the reaction of 2-chlorobenzonitrile with methyl 3-aminobenzoate in the presence of a base, followed by further reaction with methyl chloroformate and ammonia. The resulting product is then purified by column chromatography to obtain this compound in high yield and purity.

Scientific Research Applications

N1-[(2-chlorophenyl)(cyano)methyl]-N3-methylbenzene-1,3-dicarboxamide has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antifungal properties. It has been studied for its potential use in the treatment of various types of cancer, including breast, lung, and colon cancer. This compound has also been shown to have antiviral activity against herpes simplex virus type 1 and 2, and antifungal activity against Candida albicans.

properties

IUPAC Name

3-N-[(2-chlorophenyl)-cyanomethyl]-1-N-methylbenzene-1,3-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c1-20-16(22)11-5-4-6-12(9-11)17(23)21-15(10-19)13-7-2-3-8-14(13)18/h2-9,15H,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPCEPAEDHVIID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)C(=O)NC(C#N)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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